![molecular formula C10H13N5S B2390273 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1094226-73-9](/img/structure/B2390273.png)

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

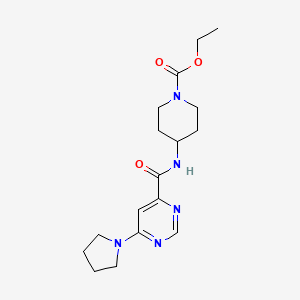

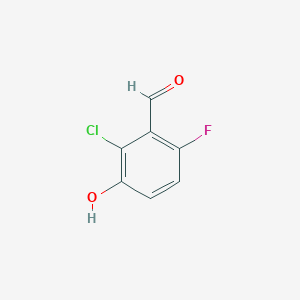

The compound “4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a dimethylamino group and a phenyl group, which may influence its properties and reactivity.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing thiol group. The presence of these groups could make the compound susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Evaluation : Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activities. Compounds like 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives showed varying levels of antimicrobial activity, indicating potential use in this field (Bayrak et al., 2009).

Structural Features and Synthesis

- Structural Features and Synthesis : Research on the chemistry of heterocyclic compounds, including 1,2,4-triazoles, highlights their broad spectrum of biological activities and low toxicity. This makes them promising for further structural and biological activity research (Aksyonova-Seliuk et al., 2018).

Electrochemical Behavior

- Electrochemical Study : An electrochemical study on thiotriazoles, including 4-amino-3-thio-5-phenyl-1,2,4-triazole, has shown that these compounds exhibit specific redox behavior, which can be useful in electrochemical applications (Fotouhi et al., 2002).

Molecular Dynamics

- Interactions Study using Molecular Dynamics : A study using molecular dynamics simulation investigated the interactions of 1,2,4-triazole derivatives in an acid medium. This research provides insight into the behavior of these compounds at the molecular level (Mahboub, 2021).

Corrosion Inhibition

- Anticorrosive Effects : Derivatives of 1,2,4-triazole have been investigated for their inhibitory effects on the corrosion of stainless steel in acidic media. These compounds showed significant corrosion inhibition, which can be applied in material science (Nandini et al., 2021).

Pharmacological Activities

- Pharmacological Effects : The 1,2,4-triazole nucleus is related to various pharmacological effects like antibacterial, antifungal, and antiviral activities. Studies have synthesized and analyzed different derivatives for these properties (Suryawanshi et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The compound 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRBGEBWRPMGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)